molecular formula C15H17N2+ B14756797 1,3-Diphenylimidazolidin-1-ium CAS No. 725-13-3

1,3-Diphenylimidazolidin-1-ium

Cat. No.: B14756797
CAS No.: 725-13-3
M. Wt: 225.31 g/mol
InChI Key: WYEYGPJVIZYKNM-UHFFFAOYSA-O
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Description

1,3-Diphenylimidazolidin-1-ium is a heterocyclic organic compound with a unique structure that includes two phenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylimidazolidin-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazolidin-2-one with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out in the presence of sodium hydride in tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylimidazolidin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazolidin-2-one derivatives.

    Reduction: Reduction reactions can convert it into different imidazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Scientific Research Applications

1,3-Diphenylimidazolidin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenylimidazolidin-1-ium involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, facilitating catalytic reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazolidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenylimidazolidin-1-ium is unique due to its ionic nature, which enhances its solubility in polar solvents and its ability to form stable complexes with various metal ions. This makes it particularly useful in catalysis and materials science applications.

Properties

CAS No.

725-13-3

Molecular Formula

C15H17N2+

Molecular Weight

225.31 g/mol

IUPAC Name

1,3-diphenylimidazolidin-1-ium

InChI

InChI=1S/C15H16N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10H,11-13H2/p+1

InChI Key

WYEYGPJVIZYKNM-UHFFFAOYSA-O

Canonical SMILES

C1CN(C[NH+]1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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